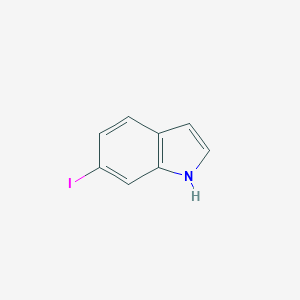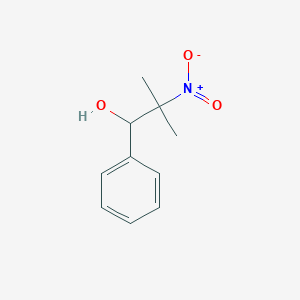
Benzenemethanol, alpha-(1-methyl-1-nitroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, alpha-(1-methyl-1-nitroethyl)-, commonly known as BMNE, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a nitroaromatic compound that has a unique combination of chemical properties that make it an attractive candidate for various applications.
Mecanismo De Acción
BMNE has been shown to act as a potent antioxidant and free radical scavenger. It has been shown to protect cells from oxidative damage and reduce inflammation. BMNE has also been shown to inhibit the activity of enzymes that are involved in the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
BMNE has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect cells from damage, and inhibit the activity of enzymes involved in the production of inflammatory cytokines. BMNE has also been shown to have anticancer properties and has been used in the development of cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMNE is its potent antioxidant and free radical scavenging properties. This makes it an attractive candidate for the study of oxidative stress and inflammation. BMNE also has anticancer properties, which makes it an attractive candidate for the development of cancer therapies. However, one of the limitations of BMNE is its potential toxicity. It has been shown to have toxic effects on cells at high concentrations, which limits its use in some experiments.
Direcciones Futuras
There are a number of future directions for the study of BMNE. One direction is the development of BMNE-based therapies for the treatment of cancer and neurodegenerative diseases. Another direction is the study of the mechanisms underlying the antioxidant and anti-inflammatory properties of BMNE. This could lead to the development of new drugs for the treatment of oxidative stress and inflammation. Finally, the toxic effects of BMNE need to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, BMNE is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have potent antioxidant and free radical scavenging properties, anticancer properties, and anti-inflammatory properties. BMNE has been used in the development of cancer therapies, anti-inflammatory drugs, and the study of oxidative stress and inflammation. While BMNE has potential for use in various applications, its toxicity needs to be further studied to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of BMNE involves the reaction of benzyl chloride with sodium nitrite in the presence of hydrochloric acid to form benzyl nitrite. This intermediate is then reacted with methyl nitrite to form BMNE. The overall reaction can be represented as follows:
C6H5CH2Cl + NaNO2 + HCl → C6H5ONO + NaCl + H2O
C6H5ONO + CH3ONO → C6H5CH2ONO2 + H2O
Aplicaciones Científicas De Investigación
BMNE has been studied extensively for its potential use in scientific research. It has been shown to have anticancer properties and has been used in the development of cancer therapies. BMNE has also been used in the study of oxidative stress and inflammation. It has been shown to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BMNE has also been used in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
33687-74-0 |
|---|---|
Nombre del producto |
Benzenemethanol, alpha-(1-methyl-1-nitroethyl)- |
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-methyl-2-nitro-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H13NO3/c1-10(2,11(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |
Clave InChI |
HZYOZOFLFAXDFR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
Otros números CAS |
33687-74-0 |
Sinónimos |
α-(1-Methyl-1-nitroethyl)benzyl Alcohol; α-(1-Methyl-1-nitroethyl)benzenemethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



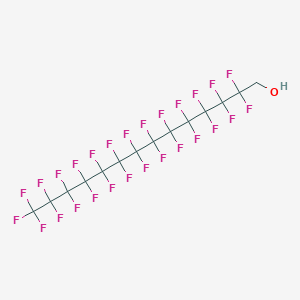
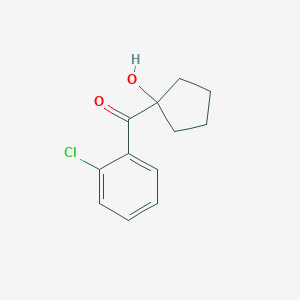
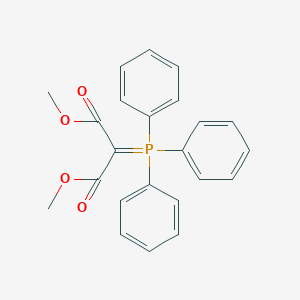
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)
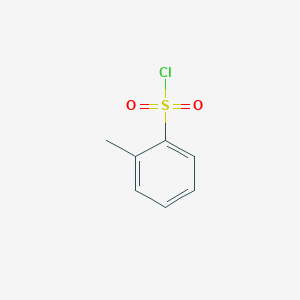
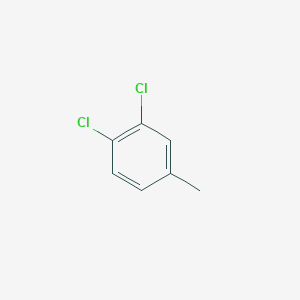
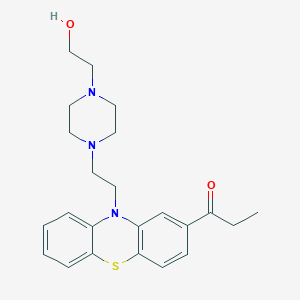
![8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B105588.png)
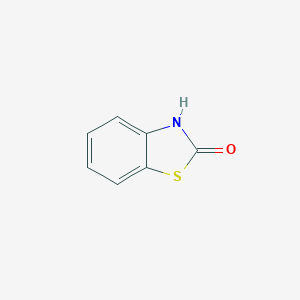
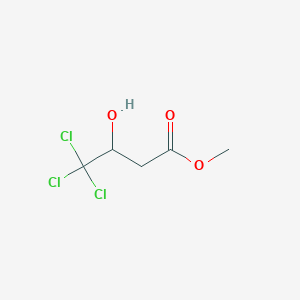
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
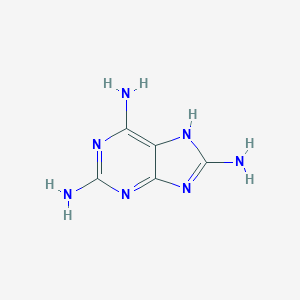
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
